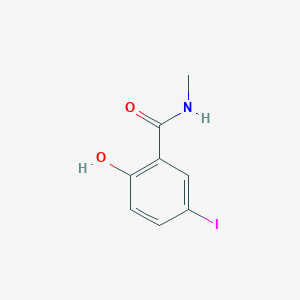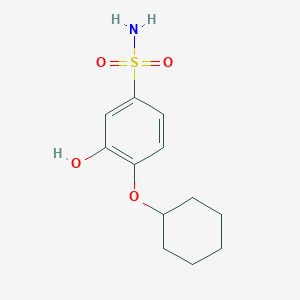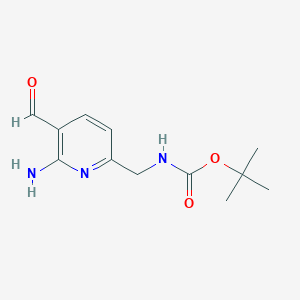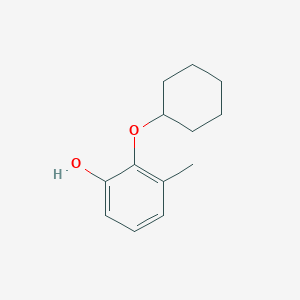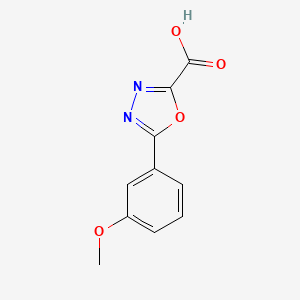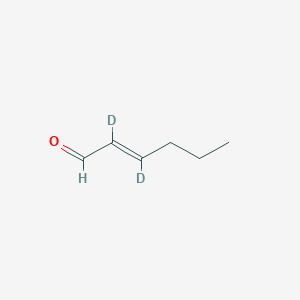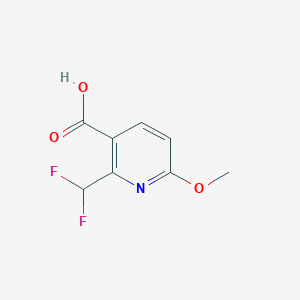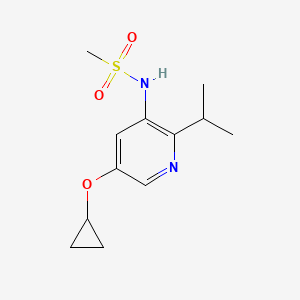
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound that features a cyclopropylmethyl group, a hydroxyl group, and a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the appropriate benzoyl chloride with a primary amine, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of N-alkylated benzamides.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and benzamide structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding properties and reactivity.
2-Hydroxy-N-methylbenzamide: Lacks the cyclopropylmethyl group, which may reduce its steric bulk and alter its interaction with molecular targets.
3-(Cyclopropylmethyl)benzamide: Lacks the hydroxyl group, which may decrease its ability to form hydrogen bonds.
Uniqueness
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the cyclopropylmethyl group, hydroxyl group, and N-methyl group allows for a diverse range of interactions and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(cyclopropylmethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13-12(15)10-4-2-3-9(11(10)14)7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
Clé InChI |
SWWVBUQZJIPOIR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC(=C1O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


